molecular formula C8H13N3O2S B13295319 3-(5-Amino-4-methyl-1h-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide

3-(5-Amino-4-methyl-1h-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide

Cat. No.: B13295319
M. Wt: 215.28 g/mol
InChI Key: XLBCBKIMTVZHEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Amino-4-methyl-1h-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide is a heterocyclic compound that features a pyrazole ring fused with a tetrahydrothiophene dioxide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Amino-4-methyl-1h-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide typically involves the reaction of 5-amino-4-methyl-1H-pyrazole with tetrahydrothiophene 1,1-dioxide under specific conditions. One common method involves the use of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(5-Amino-4-methyl-1h-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the pyrazole ring or the tetrahydrothiophene moiety.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups onto the pyrazole ring .

Scientific Research Applications

3-(5-Amino-4-methyl-1h-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-Amino-4-methyl-1h-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Amino-1H-pyrazol-4-yl)tetrahydrothiophene 1,1-dioxide
  • 3-(5-Amino-3-methyl-1H-pyrazol-4-yl)tetrahydrothiophene 1,1-dioxide

Uniqueness

3-(5-Amino-4-methyl-1h-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide is unique due to the presence of both the amino group and the methyl group on the pyrazole ring, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications in various fields .

Properties

Molecular Formula

C8H13N3O2S

Molecular Weight

215.28 g/mol

IUPAC Name

2-(1,1-dioxothiolan-3-yl)-4-methylpyrazol-3-amine

InChI

InChI=1S/C8H13N3O2S/c1-6-4-10-11(8(6)9)7-2-3-14(12,13)5-7/h4,7H,2-3,5,9H2,1H3

InChI Key

XLBCBKIMTVZHEA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C2CCS(=O)(=O)C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.